molecular formula C4H6F3NO B154881 N-Ethyl-2,2,2-trifluoroacetamide CAS No. 1682-66-2

N-Ethyl-2,2,2-trifluoroacetamide

Cat. No.: B154881
CAS No.: 1682-66-2
M. Wt: 141.09 g/mol
InChI Key: SVEZGQGDAZLHQG-UHFFFAOYSA-N
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Description

N-Ethyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C4H6F3NO. It is characterized by the presence of an ethyl group attached to the nitrogen atom of a trifluoroacetamide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of ethyl trifluoroacetate with ethylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where ethyl trifluoroacetate and ethylamine are reacted under optimized conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Ethyl-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetyl derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-2,2,2-trifluoroacetamide involves its interaction with nucleophiles and electrophiles. The trifluoroacetamide group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a key intermediate .

Comparison with Similar Compounds

  • N-Methyl-2,2,2-trifluoroacetamide
  • N,N-Diethyl-2,2,2-trifluoroacetamide
  • 2,2,2-Trifluoroacetamide

Comparison: N-Ethyl-2,2,2-trifluoroacetamide is unique due to the presence of the ethyl group, which imparts different steric and electronic properties compared to its methyl and diethyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the ethyl group provides distinct reactivity and selectivity .

Properties

IUPAC Name

N-ethyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZGQGDAZLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301734
Record name N-Ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1682-66-2
Record name N-Ethyl-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1682-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-ethyl-2,2,2-trifluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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